4-(2-ピリジル)ピペラジニルフェニルケトン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

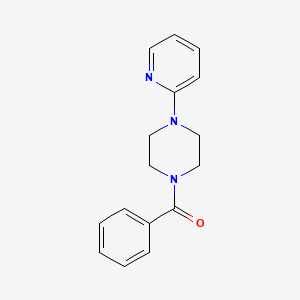

Phenyl 4-(2-pyridyl)piperazinyl ketone is a chemical compound with the molecular formula C16H17N3O and a molecular weight of 267.33 g/mol . It is characterized by the presence of a phenyl group, a pyridyl group, and a piperazinyl ketone moiety. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.

科学的研究の応用

Phenyl 4-(2-pyridyl)piperazinyl ketone has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological and psychiatric disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

作用機序

Target of Action

Phenyl 4-(2-pyridyl)piperazinyl ketone is a type of piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties .

Biochemical Pathways

Piperazine derivatives often influence pathways involving neurotransmitters like serotonin and dopamine .

Pharmacokinetics

Piperazine derivatives, in general, can have varied ADME properties depending on their specific chemical structure .

Result of Action

Piperazine derivatives can have a wide range of effects depending on their specific targets .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can influence the action of many drugs .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 4-(2-pyridyl)piperazinyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for phenyl 4-(2-pyridyl)piperazinyl ketone are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

Phenyl 4-(2-pyridyl)piperazinyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

類似化合物との比較

Phenyl 4-(2-pyridyl)piperazinyl ketone can be compared with other similar compounds, such as:

Phenyl 2-pyridyl ketoxime: This compound has a similar structure but contains an oxime group instead of a piperazinyl ketone.

Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents and functional groups.

The uniqueness of phenyl 4-(2-pyridyl)piperazinyl ketone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

Phenyl 4-(2-pyridyl)piperazinyl ketone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

Phenyl 4-(2-pyridyl)piperazinyl ketone is a piperazine derivative characterized by its unique structure that includes a phenyl group and a pyridine moiety. This structural configuration is associated with various pharmacological properties, particularly in the modulation of neurotransmitter systems.

The biological activity of Phenyl 4-(2-pyridyl)piperazinyl ketone primarily involves its interaction with neurotransmitter receptors and enzymes.

- Neurotransmitter Modulation : The compound has been shown to influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.

- Enzyme Inhibition : It acts as an inhibitor for certain phosphodiesterases (PDEs), particularly PDE4, which is involved in the hydrolysis of cyclic AMP (cAMP) and plays a role in inflammatory responses .

Antidepressant Effects

Recent studies have highlighted the antidepressant potential of Phenyl 4-(2-pyridyl)piperazinyl ketone. It exhibits significant serotonin reuptake inhibition, as demonstrated in various animal models. For instance, a related compound showed a reduction in immobility times in the forced swimming test (FST), suggesting an antidepressant-like effect .

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines. For example, derivatives related to this compound have shown promising results against colorectal and lung cancer cell lines, with IC50 values in the low micromolar range .

Data Table: Biological Activity Summary

Case Studies

- Antidepressant Study : A study involving a related piperazine derivative demonstrated its ability to stabilize serotonin levels in vivo, effectively counteracting depressive behaviors induced by p-chloroamphetamine in rats .

- Anticancer Research : Another investigation focused on a series of phenyl alkyl ketones, including derivatives of Phenyl 4-(2-pyridyl)piperazinyl ketone, revealed that specific modifications could enhance their potency against cancer cells, with some compounds achieving IC50 values as low as 0.32 μM against colorectal adenocarcinoma cells .

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of Phenyl 4-(2-pyridyl)piperazinyl ketone suggests favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics. Studies indicate good bioavailability and stability in metabolic conditions, although some derivatives may present risks for drug-drug interactions due to their structural properties .

特性

IUPAC Name |

phenyl-(4-pyridin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c20-16(14-6-2-1-3-7-14)19-12-10-18(11-13-19)15-8-4-5-9-17-15/h1-9H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODMPXGYBRIUJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。